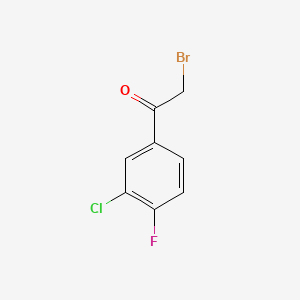

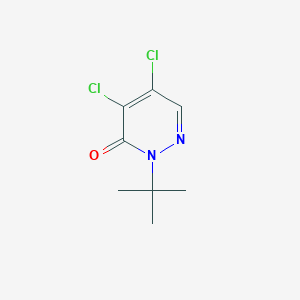

3-Bromo-2-chloro-6-fluorotoluène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves multi-step reactions, including halogenation, nucleophilic aromatic substitution, and other transformations. For instance, the synthesis of 3-fluorothiophene from 2-bromo-3-chlorothiophene involves nucleophilic aromatic substitution using cyanocupper, followed by fluorination with CsF, hydrolysis, and decarboxylation . Similar methodologies could potentially be applied to synthesize 3-Bromo-2-chloro-6-fluorotoluene, although the specific details would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformation of halogenated compounds can be determined using techniques such as gas-phase electron diffraction and vibrational spectroscopy. For example, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by gas-phase electron diffraction, revealing a mixture of two conformers . Similarly, the FT-IR and FT-Raman spectra of 2-bromo-4-chlorotoluene were recorded and analyzed, with the geometries and normal modes of vibration obtained from DFT method showing good agreement with experimental data . These techniques could be used to analyze the molecular structure of 3-Bromo-2-chloro-6-fluorotoluene.

Chemical Reactions Analysis

Halogenated compounds can undergo various chemical reactions, including epoxidation, halogenation, and nucleophilic substitution. For instance, epoxidation of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites leads to cleavage of the carbon skeleton and formation of polyfluorocarboxylic acid sodium salts . Additionally, the reaction of halogenoalkenes with N-bromosuccinimide and hexachloromelamine in anhydrous hydrogen fluoride was found to be highly regio and trans-stereospecific . These reactions highlight the reactivity of halogenated compounds and could provide insights into the potential reactions of 3-Bromo-2-chloro-6-fluorotoluene.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds can be influenced by the presence of halogen atoms and functional groups. For example, the vibrational spectroscopic analysis of 2-bromo-4-chlorotoluene provided insights into the effects of bromine and chlorine atoms on the geometry and vibrations of the benzene ring . The synthesis and structure of 9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene, a structurally complex halogenated compound, was reported, and its characterization included X-ray diffraction analysis . These studies demonstrate the importance of structural analysis in understanding the properties of halogenated aromatic compounds, which would be relevant for 3-Bromo-2-chloro-6-fluorotoluene as well.

Applications De Recherche Scientifique

Intermédiaire de Synthèse Organique

“3-Bromo-2-chloro-6-fluorotoluène” peut servir d’intermédiaire dans les synthèses organiques, similaire à ses homologues toluéniques halogénés. Par exemple, des composés apparentés sont utilisés pour préparer divers dérivés par le biais de réactions telles que l’oxydation ou la substitution, qui peuvent ensuite être utilisés dans une synthèse chimique ultérieure .

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQALVHKNXDJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371217 | |

| Record name | 3-Bromo-2-chloro-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203302-92-5 | |

| Record name | 1-Bromo-2-chloro-4-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)